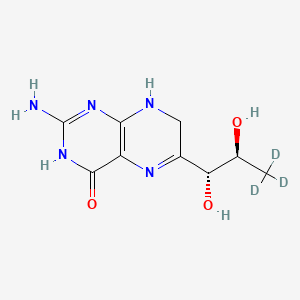

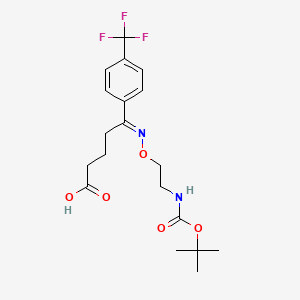

![molecular formula C12H11N7 B565149 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215853-86-3](/img/structure/B565149.png)

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

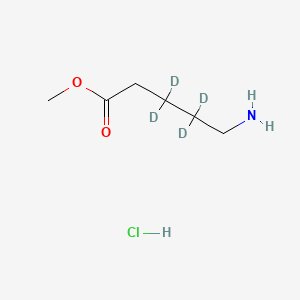

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 7,8-DiMeIQx. This compound is primarily used in proteomics research and has a molecular formula of C12H8D3N7 and a molecular weight of 256.28 .

Mechanism of Action

Target of Action

It is an analog of 7,8-dimelqz, a known carcinogen and food mutagen , suggesting that it may interact with similar targets.

Mode of Action

As an analog of 7,8-DiMelQz, it may share similar interactions with its targets .

Result of Action

As an analog of 7,8-DiMelQz, it may share similar effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 . For instance, the compound is sensitive to light and air, and it should be stored in a sealed container to prevent exposure . Additionally, safety measures should be taken when handling this compound due to its potential toxicity .

Preparation Methods

The synthesis of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The synthetic route typically starts with the preparation of the imidazoquinoxaline core, followed by the introduction of azido and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct placement of these functional groups. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .

Scientific Research Applications

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study pathways in vivo.

Medicine: Utilized in clinical diagnostics for imaging and diagnosis.

Comparison with Similar Compounds

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its labeled nature, which allows for detailed tracking in research applications. Similar compounds include:

7,8-DiMeIQx: The parent compound, known for its mutagenic and carcinogenic properties.

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Another mutagenic imidazoquinoxaline used in similar research contexts.

Properties

IUPAC Name |

2-azido-7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDGZXLRDRKKGV-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

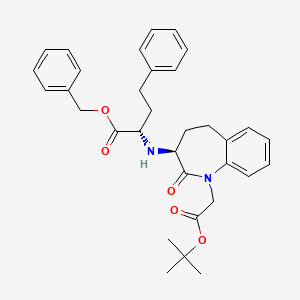

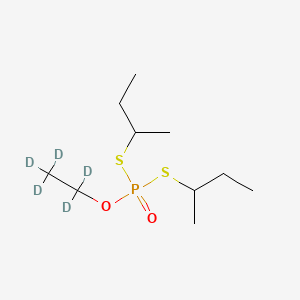

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

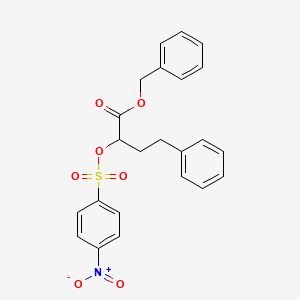

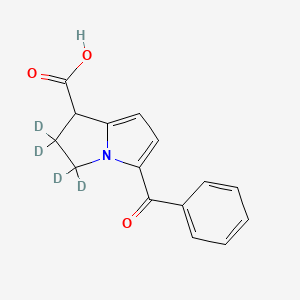

![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)

![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)

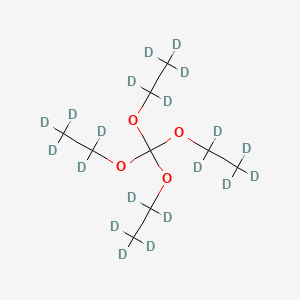

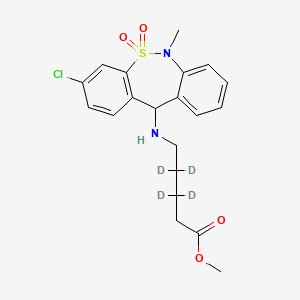

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)